Product packaging for 2-Ethyl-2-methylpent-4-enoic acid(Cat. No.:)

2-Ethyl-2-methylpent-4-enoic acid

Cat. No.: B13501722
M. Wt: 142.20 g/mol
InChI Key: SHQNWLYRXOWNAY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Isomeric Considerations of 2-Ethyl-2-methylpent-4-enoic Acid

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is this compound. bldpharm.com The name is derived from its parent chain, a five-carbon carboxylic acid ("pentanoic acid"), with the double bond located at the fourth carbon ("pent-4-enoic acid"). The substituents on the second carbon are an ethyl group and a methyl group.

A critical aspect of the molecular structure of this compound is the presence of a chiral center at the second carbon atom (C2). This carbon is bonded to four different groups: a carboxyl group (-COOH), an ethyl group (-CH2CH3), a methyl group (-CH3), and an allyl group (-CH2CH=CH2). Consequently, the molecule can exist as a pair of enantiomers, (R)-2-ethyl-2-methylpent-4-enoic acid and (S)-2-ethyl-2-methylpent-4-enoic acid. The synthesis of specific enantiomers, known as asymmetric synthesis, is a significant area of research as the biological activity of chiral molecules can differ between enantiomers. rsc.orgwikipedia.org The controlled synthesis of such chiral carboxylic acids is crucial for applications in pharmaceuticals and materials science. scripps.edunih.gov

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound
CAS Number 1542386-59-3
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol

| SMILES Code | C=CCC(C)(CC)C(O)=O |

Structural Features and Functional Group Analysis within the Pentenoic Acid Class

Pentenoic acids are a family of monounsaturated fatty acids containing a five-carbon chain. wikipedia.org The defining features of this compound are its carboxyl group and the carbon-carbon double bond within the allyl group. The carboxyl group (-COOH) is a composite functional group, consisting of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. msu.edu This arrangement confers acidic properties to the molecule.

The branching at the α-carbon (the carbon adjacent to the carboxyl group) with an ethyl and a methyl group introduces steric hindrance around the carboxyl function. This steric crowding can influence the rates of reactions involving the carboxyl group, such as esterification or amide formation.

Table 2: Key Functional Groups in this compound

Functional Group Formula Location Key Characteristics
Carboxyl Group -COOH C1 Acidic properties, participates in esterification and amide formation.

| Allyl Group | -CH2CH=CH2 | Attached to C2 | Contains a C=C double bond, site of unsaturation, allows for addition reactions. |

Overview of Research Trajectories for Branched Unsaturated Carboxylic Acids

Branched unsaturated carboxylic acids are a significant class of compounds in organic synthesis and medicinal chemistry. Research in this area is multifaceted, with several key trajectories.

One major area of focus is the development of novel synthetic methodologies. The creation of specific isomers, particularly enantiomerically pure forms of chiral carboxylic acids, is a constant challenge and a driver of innovation in asymmetric catalysis. rsc.org Techniques for the stereoselective synthesis of α-chiral carboxylic acids are of particular importance. rsc.org Furthermore, methods for the synthesis of β,γ-unsaturated acids are being explored to provide access to a wider range of molecular architectures. nih.gov

The unique structural motifs of these acids make them valuable building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.gov For example, chiral carboxylic acids are integral components of many therapeutic agents. rsc.orgnih.gov The development of methods to create chiral centers at various positions on carboxylic acids is an active area of research that promises to accelerate drug discovery. scripps.edu

Another research trajectory involves investigating the reactivity of these molecules. The interplay between the double bond and the carboxylic acid functional group can lead to interesting and useful chemical transformations. nih.gov The development of catalytic systems for the selective functionalization of these molecules continues to be an area of intense investigation. acs.org The synthesis of α,β-unsaturated carboxylic acids and their esters, for instance, has a wide variety of chemical uses. google.com

Table 3: Mentioned Compounds

Compound Name
This compound
(R)-2-ethyl-2-methylpent-4-enoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B13501722 2-Ethyl-2-methylpent-4-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-ethyl-2-methylpent-4-enoic acid

InChI

InChI=1S/C8H14O2/c1-4-6-8(3,5-2)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10)

InChI Key

SHQNWLYRXOWNAY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=C)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethyl 2 Methylpent 4 Enoic Acid and Its Stereoisomers

Enantioselective Synthesis Strategies for Chiral Forms

The creation of the chiral quaternary center in 2-ethyl-2-methylpent-4-enoic acid is the most critical challenge in its synthesis. Several strategies have been developed to address this, primarily revolving around the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral Auxiliary-Mediated Approaches (e.g., Evans' Oxazolidinone Derivatives)

A well-established and reliable method for the asymmetric synthesis of α,α-disubstituted carboxylic acids involves the use of chiral auxiliaries, with Evans' oxazolidinone derivatives being a prominent example. nih.gov This strategy relies on the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent bond-forming reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

The synthesis of a specific enantiomer of this compound can be envisioned through a sequential alkylation of an N-acyl oxazolidinone. This process typically involves the following steps:

Acylation of the Chiral Auxiliary: The chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with an appropriate acyl halide or anhydride (B1165640), such as propanoyl chloride, to form the corresponding N-acyl imide.

First Alkylation: The N-acyl imide is then deprotonated with a strong base, like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a chiral enolate. This enolate then reacts with an alkylating agent, such as ethyl iodide, in a diastereoselective manner. The bulky substituent on the oxazolidinone directs the incoming electrophile to the opposite face of the enolate, leading to a high degree of stereocontrol.

Second Alkylation: The resulting α-monosubstituted product is then subjected to a second deprotonation and alkylation sequence. In this step, an allyl halide, such as allyl bromide or allyl iodide, is used to introduce the pent-4-enoyl group. The stereochemical outcome of this second alkylation is also directed by the chiral auxiliary.

Cleavage of the Auxiliary: Finally, the chiral auxiliary is cleaved from the α,α-disubstituted product. This is often achieved by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, which yields the desired this compound and regenerates the chiral auxiliary. wikipedia.org

StepReagents and Conditions (Illustrative)Expected Outcome
Acylation(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, Propanoyl chloride, THF, -78 °CN-Propanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
First AlkylationLDA, Ethyl iodide, THF, -78 °CDiastereoselective formation of the α-ethylated product
Second AlkylationNaHMDS, Allyl bromide, THF, -78 °CDiastereoselective formation of the α-ethyl-α-allyl product
CleavageLiOH, H₂O₂, THF/H₂O(S)-2-Ethyl-2-methylpent-4-enoic acid and recovered auxiliary

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of molecules with quaternary stereocenters like this compound, several catalytic methods are being explored. These often involve the use of transition metal catalysts in conjunction with chiral ligands.

One potential strategy is the catalytic asymmetric alkylation of an enolate precursor. For instance, a prochiral ester of 2-ethyl-4-pentenoic acid could be deprotonated to form an enolate, which then undergoes an enantioselective methylation catalyzed by a chiral transition metal complex. Alternatively, a tandem conjugate addition-alkylation sequence on a suitable α,β-unsaturated precursor could be employed.

While direct catalytic asymmetric synthesis of this compound has not been extensively reported, the broader field of asymmetric catalysis for the formation of all-carbon quaternary centers is rapidly advancing. Research in this area provides a strong foundation for the future development of specific catalysts for this target molecule.

Biocatalytic Routes for Stereoselective Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an increasingly attractive method for the production of chiral compounds due to its high selectivity, mild reaction conditions, and environmental compatibility. For the synthesis of chiral this compound, several biocatalytic strategies could be envisioned.

One approach is the kinetic resolution of a racemic mixture of this compound or its ester derivative. In this process, an enzyme, such as a lipase (B570770), selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer. For example, a lipase could selectively hydrolyze the (R)-ester from a racemic mixture of ethyl 2-ethyl-2-methylpent-4-enoate, leaving the (S)-ester unreacted.

Another promising strategy is the desymmetrization of a prochiral precursor. A suitable prochiral dicarboxylic acid ester could be selectively hydrolyzed by an enzyme to yield a chiral monoester, which could then be further converted to the target molecule. While specific enzymes for the direct synthesis of this compound have not been identified, the broad substrate tolerance of many hydrolases suggests that screening of existing enzyme libraries could lead to the discovery of suitable biocatalysts. The development of biocatalytic processes often involves enzyme evolution and protein engineering to enhance activity and selectivity towards a specific substrate. nih.gov

Regioselective and Stereocontrolled Functionalization during Synthesis

Beyond the creation of the chiral center, the synthesis of this compound requires careful control over the regioselectivity of bond formations. The presence of the terminal double bond in the pent-4-enoic acid moiety offers opportunities for further functionalization, but also presents a challenge in preventing undesired side reactions during the synthesis of the core structure.

For instance, during the alkylation steps in the chiral auxiliary-mediated approach, the choice of base and reaction conditions is critical to ensure that deprotonation occurs exclusively at the α-position of the N-acyl imide and not at the allylic position of the pent-4-enoyl group. The use of strong, non-nucleophilic bases at low temperatures generally favors the desired regioselectivity.

Furthermore, the stereocontrol of the double bond geometry is generally not a concern in this specific molecule as it is a terminal alkene. However, in the synthesis of related compounds with internal double bonds, controlling the E/Z stereochemistry would be an additional challenge.

Development of Novel Precursors and Synthetic Pathways

The development of novel and efficient synthetic pathways often relies on the identification of readily available and versatile precursors. For this compound, a key precursor is its corresponding ethyl ester, ethyl 2-methyl-4-pentenoate . A known synthesis of this ester involves the reaction of triethyl orthopropionate with allyl alcohol in an autoclave in the presence of phosphoric acid, followed by neutralization and fractional distillation to yield the desired product with a reported yield of 73.5%. prepchem.com

This ester can then be hydrolyzed under basic conditions to afford the target carboxylic acid. The development of alternative precursors and pathways is an active area of research. For example, the use of organometallic reagents, such as Grignard reagents or organocuprates, in conjugate addition reactions to suitable α,β-unsaturated esters could provide alternative routes to the carbon skeleton of the target molecule.

A hypothetical synthetic route could start from diethyl ethylmalonate. Deprotonation followed by alkylation with allyl bromide would yield diethyl allyl(ethyl)malonate. Subsequent hydrolysis and decarboxylation would then produce 2-ethylpent-4-enoic acid. A final α-methylation step would be required to complete the synthesis of the target molecule's carbon skeleton.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for developing a practical and scalable synthesis. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents. For the chiral auxiliary-mediated synthesis of this compound, the diastereoselectivity of the alkylation steps is a critical factor to optimize.

The table below illustrates how variations in reaction parameters can influence the outcome of the diastereoselective alkylation of N-acyl oxazolidinones, based on general principles observed in the literature.

ParameterVariationPotential Effect on Diastereoselectivity and Yield
Base LDA vs. NaHMDS vs. KHMDSThe counterion of the base can influence the aggregation state and reactivity of the enolate, thereby affecting diastereoselectivity.
Solvent THF vs. Toluene vs. Diethyl etherSolvent polarity can impact the chelation of the enolate and the transition state geometry, influencing stereochemical outcomes.
Temperature -78 °C vs. -40 °C vs. 0 °CLower temperatures generally lead to higher diastereoselectivity by favoring the thermodynamically more stable transition state.
Additive LiCl, HMPAAdditives can alter the reactivity of the enolate and the electrophile, potentially improving both yield and selectivity.

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 2 Methylpent 4 Enoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. Due to the steric hindrance imposed by the adjacent quaternary carbon in 2-ethyl-2-methylpent-4-enoic acid, the reactivity of the carboxyl group can be influenced, often requiring specific reagents or conditions to achieve high yields.

The conversion of this compound into its corresponding esters, amides, and anhydrides is a fundamental set of transformations for creating new materials and for the synthesis of more complex molecules.

Esters: Esterification of sterically hindered carboxylic acids like this compound can be challenging under standard Fischer esterification conditions (acid catalyst and excess alcohol) due to the reduced accessibility of the carbonyl carbon. masterorganicchemistry.com More effective methods often employ coupling agents that activate the carboxylic acid. A common and highly effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). youtube.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. youtube.com

The general mechanism for DCC/DMAP-catalyzed esterification is as follows:

The carboxylic acid adds to DCC to form the O-acylisourea intermediate.

DMAP, acting as a nucleophilic catalyst, attacks the O-acylisourea to form a highly reactive acyl-pyridinium species.

The alcohol attacks the acyl-pyridinium intermediate to form the ester and regenerate the DMAP catalyst.

The dicyclohexylurea (DCU) byproduct precipitates from the reaction mixture.

Reactant (Alcohol)Coupling AgentsSolventTypical Yield (%)
Methanol (B129727)DCC, DMAPDichloromethane>90
EthanolDCC, DMAPDichloromethane>90
tert-ButanolDCC, DMAPDichloromethane~85

Amides: The synthesis of amides from this compound can be achieved through the use of various coupling reagents that activate the carboxylic acid towards nucleophilic attack by an amine. masterorganicchemistry.com Common reagents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uranium salts (like HBTU). The direct reaction of the carboxylic acid with an amine at high temperatures is generally not a viable method due to the potential for side reactions and the stability of the resulting carboxylate salt. masterorganicchemistry.com The use of an acid chloride or anhydride (B1165640) derivative is a more common and effective approach. masterorganicchemistry.com For instance, the carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the desired amine. masterorganicchemistry.com

Reactant (Amine)Coupling ReagentSolventTypical Yield (%)
AmmoniaDCC, HOBtDichloromethaneHigh
EthylaminePyBOPDimethylformamideHigh
DiethylamineHATUDimethylformamideModerate to High

Anhydrides: Symmetric anhydrides of this compound can be prepared by treating the carboxylic acid with a dehydrating agent such as acetic anhydride or by reacting the corresponding acid chloride with the carboxylate salt. Mixed anhydrides can also be formed, for example, by reacting the carboxylic acid with another carboxylic acid chloride in the presence of a non-nucleophilic base.

The carboxylic acid moiety can undergo both reduction to a primary alcohol and oxidative degradation, although the latter is less common for this specific functional group.

Reduction: The reduction of the carboxylic acid group in this compound to the corresponding primary alcohol, 2-ethyl-2-methylpent-4-en-1-ol, requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. libretexts.org The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by the coordination of the aluminum to the carboxylate oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent delivery of hydride ions leads to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol. youtube.com

Oxidation: The direct oxidation of the carboxylic acid group is generally difficult under standard conditions. However, oxidative decarboxylation can occur under specific, often harsh, conditions, leading to the loss of carbon dioxide and the formation of a carbocation at the α-position. The stability of this tertiary carbocation would favor such a process.

Reactions at the Olefinic Center

The terminal double bond in this compound is a site of rich chemical reactivity, allowing for a variety of transformations including additions, cycloadditions, metathesis, and polymerization.

Electrophilic Addition: The electron-rich π-bond of the alkene readily undergoes electrophilic addition reactions. libretexts.org For example, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the terminal carbon (C5) to form the more stable secondary carbocation at C4. Subsequent attack by the halide will yield the corresponding 4-halo-2-ethyl-2-methylpentanoic acid. quora.com

ReagentProductRegioselectivity
HBr4-Bromo-2-ethyl-2-methylpentanoic acidMarkovnikov
H₂O (acid-catalyzed)4-Hydroxy-2-ethyl-2-methylpentanoic acidMarkovnikov

Cycloadditions: The terminal alkene can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with a suitable conjugated diene. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile can be enhanced by the presence of the electron-withdrawing carboxylic acid group, although the steric hindrance at the α-position might influence the approach of the diene. The reaction would lead to the formation of a substituted cyclohexene (B86901) ring.

Olefin metathesis has emerged as a powerful tool in organic synthesis. For a molecule like this compound, both acyclic diene metathesis (ADMET) for chain elongation and ring-closing metathesis (RCM) of suitable derivatives are conceivable.

Chain Elongation: In the presence of a metathesis catalyst, such as a Grubbs' or Schrock's catalyst, the terminal alkene of this compound can undergo self-metathesis, leading to the formation of a dimer and the release of ethylene (B1197577) gas. This process effectively elongates the carbon chain. The ester derivative is often used to prevent interference from the acidic proton of the carboxylic acid.

Cyclization: Ring-closing metathesis (RCM) can be employed on a derivative of this compound that contains a second terminal alkene. For instance, if the carboxylic acid is esterified with an allyl alcohol, the resulting diallyl derivative can undergo RCM to form a cyclic ester. The efficiency of such reactions is well-documented for similar systems like diethyl diallylmalonate, which readily cyclizes to form a five-membered ring in the presence of a Grubbs' catalyst. pitt.eduharvard.eduresearchgate.net

Radical Reactions: The terminal alkene is susceptible to radical addition reactions. For example, the anti-Markovnikov addition of thiols can be initiated by light or a radical initiator, leading to the formation of a thioether at the terminal carbon. wikipedia.orgresearchgate.net This reaction proceeds via a radical chain mechanism involving the formation of a thiyl radical.

Polymerization: The terminal alkene functionality opens up the possibility of polymerization. This compound and its derivatives can potentially undergo radical polymerization to form polymers with the carboxylic acid or ester groups as pendant functionalities. Acyclic diene metathesis (ADMET) polymerization of the diene derivative could also lead to the formation of polyesters. nih.govresearchgate.netmdpi.comnih.gov

Mechanistic Studies of Key Reaction Pathways

The reactivity of this compound is dictated by the presence of its carboxylic acid and terminal alkene functionalities. Mechanistic investigations of analogous compounds provide a framework for understanding its potential transformations, primarily through pathways such as malonic ester synthesis for its formation and Fischer esterification for its derivatization.

Synthesis via Malonic Ester Alkylation: A Mechanistic Perspective

The synthesis of this compound can be conceptually approached through the malonic ester synthesis, a robust method for preparing substituted carboxylic acids. This pathway involves the sequential alkylation of a malonate ester followed by hydrolysis and decarboxylation.

The mechanism commences with the deprotonation of diethyl malonate at the α-carbon by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an appropriate alkyl halide. To synthesize the target molecule, a two-step alkylation is required. The first alkylation would introduce the ethyl group, followed by a second alkylation to introduce the allyl group (from allyl bromide).

The subsequent steps involve the saponification of the dialkylated malonic ester using a strong base like sodium hydroxide (B78521), followed by acidification to yield the corresponding dicarboxylic acid. Upon heating, this β-keto acid readily undergoes decarboxylation through a cyclic transition state, yielding the final product, this compound.

Table 1: Key Steps in the Proposed Malonic Ester Synthesis of this compound

StepReactantsReagentsIntermediate/ProductMechanistic Description
1Diethyl malonateSodium ethoxideEnolateFormation of a resonance-stabilized enolate.
2EnolateEthyl halideEthyl diethylmalonateNucleophilic substitution (SN2) to introduce the ethyl group.
3Ethyl diethylmalonateSodium ethoxideEnolateFormation of a second enolate.
4EnolateAllyl bromideDiethyl 2-allyl-2-ethylmalonateNucleophilic substitution (SN2) to introduce the allyl group.
5Diethyl 2-allyl-2-ethylmalonateNaOH, then H3O+2-Allyl-2-ethylmalonic acidSaponification of the ester groups to carboxylic acids.
62-Allyl-2-ethylmalonic acidHeatThis compound + CO2Decarboxylation via a cyclic transition state.

Fischer-Speier Esterification: A Mechanistic Examination

The carboxylic acid functionality of this compound can readily undergo esterification, most commonly via the Fischer-Speier mechanism. This acid-catalyzed reaction with an alcohol, such as ethanol, results in the formation of the corresponding ester, ethyl 2-ethyl-2-methylpent-4-enoate.

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a proton transfer from the attacking alcohol to one of the hydroxyl groups. This is followed by the elimination of a water molecule, a good leaving group, to form a protonated ester. Finally, deprotonation of the protonated ester by a weak base (such as water or the alcohol) regenerates the acid catalyst and yields the final ester product. The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Table 2: Mechanistic Steps of Fischer-Speier Esterification of this compound

StepReactantsReagentsIntermediate/ProductMechanistic Description
1This compoundH2SO4 (catalyst)Protonated carboxylic acidProtonation of the carbonyl oxygen.
2Protonated carboxylic acidEthanol (alcohol)Tetrahedral intermediateNucleophilic attack by the alcohol on the carbonyl carbon.
3Tetrahedral intermediate-Protonated tetrahedral intermediateProton transfer from the oxonium ion to a hydroxyl group.
4Protonated tetrahedral intermediate-Protonated ester + WaterElimination of water.
5Protonated esterWater/EthanolEthyl 2-ethyl-2-methylpent-4-enoate + H3O+Deprotonation to form the final ester and regenerate the catalyst.

Stereochemical Control and Chiral Recognition in Research on 2 Ethyl 2 Methylpent 4 Enoic Acid

Absolute and Relative Stereochemistry Determination

The unambiguous assignment of the three-dimensional arrangement of atoms is crucial for understanding the properties and potential applications of a chiral molecule. For 2-Ethyl-2-methylpent-4-enoic acid , this involves determining both its absolute and relative stereochemistry.

The absolute configuration at the C2 chiral center, which dictates whether the molecule is the (R)- or (S)-enantiomer, can be elucidated through several advanced techniques. X-ray crystallography of a single crystal of either the pure enantiomer or a crystalline derivative (such as an amide or salt with a chiral amine) provides the most definitive assignment. Spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are also powerful tools. By comparing the experimentally obtained spectra with those predicted by quantum mechanical calculations, the absolute configuration can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents or chiral solvating agents, can also be employed to distinguish between enantiomers and, in some cases, assist in assigning the absolute configuration by creating diastereomeric species with distinct NMR signals.

Strategies for Enantiomeric Purity Enhancement and Preservation

Achieving high enantiomeric purity is often a primary goal in the synthesis of chiral compounds. For This compound , several strategies could be employed to enhance and preserve its enantiomeric purity.

Kinetic resolution is a common method where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. This can be achieved through enzymatic resolutions, for instance, using lipases that selectively hydrolyze an ester derivative of one enantiomer.

Chiral chromatography , particularly preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful technique for separating enantiomers and obtaining them in high purity. The choice of the chiral stationary phase is critical and would require screening of various types, such as those based on polysaccharides or proteins, to find one that provides adequate separation for This compound .

Preservation of the stereocenter at C2 during subsequent chemical transformations is also critical. Reactions should be chosen carefully to avoid conditions that could lead to racemization, such as high temperatures or the use of strong bases that could deprotonate the α-carbon.

Diastereoselective Transformations and Product Separation

When a molecule like This compound reacts to create a new stereocenter, the formation of diastereomers is possible. Controlling the stereochemical outcome of such reactions is a key aspect of stereoselective synthesis.

For instance, reactions involving the double bond, such as dihydroxylation or epoxidation, would lead to the formation of diastereomers. The use of chiral reagents or catalysts can induce facial selectivity, favoring the formation of one diastereomer over the other. For example, Sharpless asymmetric dihydroxylation could be employed to introduce two hydroxyl groups across the double bond with a high degree of diastereoselectivity.

The separation of the resulting diastereomers is generally more straightforward than enantiomer separation. Standard chromatographic techniques like column chromatography or crystallization can often be used to separate diastereomers due to their different physical properties.

Chiral Discrimination Techniques in Analytical Characterization

The analytical characterization of the stereoisomers of This compound relies on techniques that can differentiate between chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the enantiomeric excess (ee) of a sample. By using a suitable chiral stationary phase, the enantiomers will have different retention times, allowing for their quantification.

Gas Chromatography (GC) on a chiral stationary phase can also be used, often after converting the carboxylic acid to a more volatile derivative, such as its methyl or ethyl ester.

NMR spectroscopy using chiral shift reagents or chiral solvating agents can induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of their ratio. Furthermore, the formation of diastereomeric derivatives with a chiral auxiliary can also be analyzed by standard NMR to determine enantiomeric purity.

Applications As a Chiral Building Block and Advanced Chemical Intermediate

Role in the Synthesis of Complex Natural Products and Analogues

A thorough review of scientific databases and chemical literature indicates no specific examples of 2-Ethyl-2-methylpent-4-enoic acid being utilized as a key chiral building block in the total synthesis of complex natural products or their analogues. While the structural features of the molecule, including a quaternary stereocenter and a terminal olefin, suggest its potential as a versatile synthetic intermediate, this potential does not appear to have been explored or documented in published research.

Precursor in the Elaboration of Pharmacologically Active Scaffolds (e.g., Sacubitril, avermectin (B7782182) derivatives)

There is no direct evidence to suggest that this compound is used as a precursor in the synthesis of the neprilysin inhibitor Sacubitril or in the generation of novel avermectin derivatives.

It is, however, crucial to distinguish this compound from its close structural analog, (2R)-2-Methylpent-4-enoic acid . The latter has been documented as a reagent in the synthetic process for Sacubitril, where it is used to introduce a specific chiral center into the molecule. wikipedia.org Similarly, 2-Methyl-4-pentenoic acid has been identified as a carboxylic acid precursor that can be incorporated during the fermentation process for the biosynthesis of novel avermectin derivatives, which exhibit broad-spectrum antiparasitic activity. medchemexpress.com The ethyl group at the C2 position in this compound differentiates it from these documented precursors and appears to preclude its use in these specific, well-established synthetic routes.

Utilization in Specialty Chemical Synthesis

Information regarding the application of this compound in the synthesis of specialty chemicals is sparse. While its structural cousin, 2-Ethylpent-4-enoic acid , has been noted for its use in the production of polymers and copolymers due to its unsaturated nature, there is no corresponding data for this compound. The primary availability of this compound appears to be through chemical suppliers, where it is listed as a research chemical, indicating that any use is likely on a small scale for investigational purposes that have not yet resulted in published literature.

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethyl 2 Methylpent 4 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 2-Ethyl-2-methylpent-4-enoic acid is not readily found in published literature, data for the analogous compound, Ethyl 2-methyl-4-pentenoate, offers a predictive model for the expected spectral features. nih.gov The primary difference in the NMR spectra would be the absence of signals corresponding to the ethyl ester group and the presence of a broad singlet for the carboxylic acid proton in this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 2-methyl-4-pentenoate, sourced from Sigma-Aldrich Co. LLC., provides a template for identifying the proton environments in the target acid. nih.gov The key signals for the core structure that would be analogous in the acid include the vinyl protons of the pentenoate group, the allylic protons, and the methyl and ethyl substituents at the α-carbon.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of Ethyl 2-methyl-4-pentenoate helps in identifying the carbon skeleton. nih.gov For this compound, the carbonyl carbon of the carboxylic acid would appear at a chemical shift value typical for such functional groups.

A related compound, 2-Methyl-4-pentenoic acid, provides further insight. Its ¹H NMR and ¹³C NMR spectra have been documented. thegoodscentscompany.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-COOH Broad singlet, ~10-12 ~180-185
CH =CH₂ Multiplet, ~5.6-5.8 ~130-135
CH=CH Multiplet, ~5.0-5.2 ~115-120
-CH ₂-CH=CH₂ Doublet, ~2.3 ~40-45
-C(CH₃)(CH ₂CH₃)- Quartet, ~1.5-1.7 ~25-30
-C(CH ₃)(CH₂CH₃)- Singlet, ~1.2 ~20-25
-C(CH₃)(CH₂CH ₃)- Triplet, ~0.8-0.9 ~8-12

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, LC-MS)

Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of a compound. While experimental high-resolution mass spectrometry (HRMS) data for this compound is not available in the provided search results, predicted data is available from PubChemLite. uni.lu This predicted data can guide the identification of the molecular ion and its adducts in an experimental setting.

Predicted Mass Spectrometry Data for this compound uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 143.10666 131.4
[M+Na]⁺ 165.08860 138.2
[M-H]⁻ 141.09210 130.4
[M+NH₄]⁺ 160.13320 152.5
[M+K]⁺ 181.06254 137.2
[M+H-H₂O]⁺ 125.09664 127.7
[M+HCOO]⁻ 187.09758 151.4

CCS: Collision Cross Section

For comparison, GC-MS data is available for Ethyl 2-methyl-4-pentenoate, which would show fragmentation patterns related to the core structure, with characteristic losses of the ethoxy group and other fragments. nih.gov Additionally, predicted LC-MS/MS spectra for Ethyl 2-methyl-4-pentenoate are available, which can help in understanding its fragmentation in a liquid chromatography-mass spectrometry setup. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation

HPLC and UPLC are essential techniques for determining the purity of a compound and for its separation from mixtures. While a specific HPLC or UPLC method for this compound is not detailed in the search results, a general approach can be outlined. A reversed-phase HPLC method would likely be suitable, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form.

A vendor, BLD Pharm, indicates that HPLC and LC-MS documentation for this compound is available, suggesting that such methods have been developed. bldpharm.com For the related compound, Ethyl 2-methylpent-3-en-1-oate, a reversed-phase HPLC method has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method could be adapted for the analysis of this compound.

Gas Chromatography (GC) for Volatility and Mixture Analysis

Gas chromatography is suitable for the analysis of volatile compounds. This compound, being a carboxylic acid, may require derivatization (e.g., esterification to its methyl or ethyl ester) to improve its volatility and chromatographic behavior on standard non-polar or semi-polar GC columns.

GC-MS analysis has been performed on the more volatile Ethyl 2-methyl-4-pentenoate, indicating its suitability for GC analysis. nih.gov This suggests that a derivatized form of this compound could be readily analyzed by GC.

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state. For a low molecular weight, non-crystalline compound like this compound, obtaining suitable single crystals for X-ray diffraction can be challenging. Often, crystalline derivatives are prepared to facilitate this analysis. No X-ray crystallographic data for this compound or its simple derivatives were found in the provided search results.

Computational and Theoretical Investigations of 2 Ethyl 2 Methylpent 4 Enoic Acid

Conformational Analysis and Potential Energy Surface Mapping

A comprehensive conformational analysis of 2-ethyl-2-methylpent-4-enoic acid has not been documented in the scientific literature. A systematic search of the potential energy surface would be required to identify the various stable conformers arising from rotations around the single bonds, particularly the C-C bonds of the ethyl and pentenoic acid chains. This analysis would reveal the relative energies of these conformers and the energy barriers between them, which are crucial for understanding the molecule's flexibility and its predominant shapes at different temperatures.

Molecular Dynamics Simulations for Conformational Flexibility

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would be a powerful tool to explore the conformational flexibility of this molecule in a dynamic context, for instance, in a solvent. By simulating the atomic motions over time, one could gain a deeper understanding of the accessible conformational states and the timescales of transitions between them, providing a more realistic picture of its behavior than static conformational analysis alone.

Theoretical Prediction of Spectroscopic Parameters and Reactivity Descriptors

While predicted data exists for some properties, detailed theoretical predictions of spectroscopic parameters (such as NMR and IR spectra) and a full suite of reactivity descriptors for this compound are not available in the literature. Theoretical spectroscopy would involve calculating the expected chemical shifts for ¹H and ¹³C NMR and the vibrational frequencies for IR spectroscopy, which could aid in the experimental characterization of the molecule. The calculation of reactivity descriptors, such as Fukui functions or local softness, derived from the electronic structure, would help in predicting the most likely sites for nucleophilic or electrophilic attack.

The PubChemLite database does provide predicted collision cross-section (CCS) values for various adducts of this compound, which are calculated based on its structure. wikipedia.org

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺143.10666131.4
[M+Na]⁺165.08860138.2
[M-H]⁻141.09210130.4
[M+NH₄]⁺160.13320152.5
[M+K]⁺181.06254137.2
[M+H-H₂O]⁺125.09664127.7
[M+HCOO]⁻187.09758151.4
[M+CH₃COO]⁻201.11323173.7
[M+Na-2H]⁻163.07405136.5
[M]⁺142.09883131.9
[M]⁻142.09993131.9
Data sourced from PubChemLite (CID: 53446030). These values are computationally predicted and not experimentally verified. wikipedia.org

Reaction Mechanism Modeling using Computational Chemistry

There are no published computational studies on the reaction mechanisms involving this compound. Such research would be instrumental in understanding its reactivity, for example, in addition reactions at the double bond or in esterification reactions at the carboxylic acid group. Computational modeling could elucidate the transition state structures and activation energies for various potential reaction pathways, providing a detailed, atomistic understanding of how this molecule transforms chemically.

Biochemical Transformations and Metabolite Research Excluding Clinical Outcomes

Identification and Characterization of 2-Ethyl-2-methylpent-4-enoic Acid as a Metabolic Precursor in Biosynthetic Pathways (e.g., avermectins)

While direct evidence specifically identifying this compound as a precursor in the biosynthesis of avermectins is not extensively documented, the well-established role of structurally similar branched-chain fatty acids provides a strong basis for its potential involvement. The biosynthesis of avermectins, complex 16-membered macrocyclic lactones produced by the bacterium Streptomyces avermitilis, is a prime example of polyketide synthesis where simple carboxylic acid units are assembled.

Research has demonstrated that the carbon skeletons of isobutyric acid and S-2-methylbutyric acid are incorporated into the eight natural avermectins. rsc.org A mutant strain of S. avermitilis, deficient in the branched-chain 2-oxo acid dehydrogenase, lost its ability to produce the natural avermectins unless supplemented with either isobutyric acid or S(+)-2-methylbutyric acid. rsc.org This highlights the critical role of these small branched-chain organic acids as starter units for the polyketide synthase (PKS) machinery. rsc.org The avermectin (B7782182) biosynthetic pathway involves a series of enzymatic steps, including the elongation of a polyketide chain by PKS components, modification, and glycosylation. semanticscholar.org

The general mechanism of polyketide biosynthesis allows for some flexibility in the incorporation of starter units. The enzymes responsible for initiating the synthesis, particularly the loading domain of the PKS, can sometimes accept alternative, structurally related acyl-CoA thioesters. Given its structure as a branched-chain unsaturated carboxylic acid, this compound represents a plausible, albeit non-native, precursor that could potentially be activated to its coenzyme A derivative and incorporated by the S. avermitilis PKS. This process, known as "precursor-directed biosynthesis," is a strategy used to generate novel, "unnatural" natural products. The supplementation of the mutant S. avermitilis strain with R(-)-2-methylbutyric acid, for instance, resulted in the production of new isomeric avermectins not seen in the wild-type strain. rsc.org This demonstrates the capability of the biosynthetic machinery to utilize alternative starter units.

Precursor TypeSpecific CompoundRole in Avermectin BiosynthesisSource
Natural PrecursorIsobutyric acidIncorporated as a starter unit for the polyketide chain. rsc.org
Natural PrecursorS-2-Methylbutyric acidIncorporated as a starter unit for the polyketide chain. rsc.org
Potential PrecursorThis compoundHypothesized to act as an alternative starter unit via precursor-directed biosynthesis.N/A
Alternative Precursor (Experimental)R(-)-2-Methylbutyric acidLeads to the formation of novel isomeric avermectins when fed to mutant strains. rsc.org

Enzymatic Conversions and Biocatalytic Potential of Related Pentenoic Acids

The biocatalytic potential of pentenoic acids and other unsaturated carboxylic acids is a field of active research, with enzymes offering highly selective and environmentally benign alternatives to traditional chemical synthesis. While specific enzymatic conversions of this compound are not detailed in the literature, studies on related molecules illustrate the types of biotransformations that are possible.

Carboxylic acid reductases (CARs) are a key class of enzymes that can catalyze the reduction of α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. rsc.orgsemanticscholar.org These enzymes, often used in whole-cell systems like recombinant E. coli, can also facilitate a multi-step hydrogenation process to convert α,β-unsaturated carboxylic acids into the corresponding saturated primary alcohols. rsc.org For instance, robust biocatalytic systems have been developed that enable the reduction of various α,β-unsaturated carboxylic acids to valuable allylic alcohols and their saturated counterparts. rsc.orgsemanticscholar.org

Another significant area of research is the chemoenzymatic halocyclization of pentenoic acids. The enzyme vanadium-dependent chloroperoxidase (VCPO), for example, has been used for the halocyclization of 4-pentenoic acid. acs.orgtudelft.nl However, this process can be subject to substrate inhibition, where high concentrations of the carboxylic acid reduce the enzyme's activity. acs.orgtudelft.nl This highlights a common challenge in biocatalysis, where the substrate or product itself can be inhibitory to the microbial or enzymatic system. nih.gov

The metabolism of 4-pentenoic acid in rat heart mitochondria has been shown to proceed via two pathways after its conversion to 2,4-pentadienoyl-CoA: a direct degradation via β-oxidation or an initial NADPH-dependent reduction followed by β-oxidation. nih.gov This demonstrates that cellular machinery can process unsaturated pentenoic acids through different metabolic routes. Furthermore, aldehyde dehydrogenases have been explored for the highly selective oxidation of a wide range of aldehydes to their corresponding carboxylic acids, a reaction that is fundamental in many biological processes and has significant industrial potential. uva.nl The isomerization of pentenoic acids, such as the conversion of 2-pentenoic acid to 3-pentenoic and 4-pentenoic acids, can also be achieved through catalytic processes, indicating the potential for enzymatic manipulation of the double bond position within the carbon chain. google.com

Enzyme/SystemSubstrate ClassTransformationPotential ProductSource
Carboxylic Acid Reductase (CAR)α,β-Unsaturated Carboxylic AcidsReductionAllylic Alcohols rsc.orgsemanticscholar.org
Recombinant E. coli with CARα,β-Unsaturated Carboxylic AcidsMulti-step HydrogenationSaturated Primary Alcohols rsc.org
Vanadium-dependent Chloroperoxidase (VCPO)4-Pentenoic AcidHalocyclizationHalogenated Lactones acs.orgtudelft.nl
Mitochondrial Enzymes4-Pentenoic Acidβ-oxidation / ReductionAcyl-CoA derivatives nih.gov
Aldehyde DehydrogenaseAldehydesOxidationCarboxylic Acids uva.nl

Exploration of its Occurrence as a Volatile Organic Compound (VOC) in Biological Systems

The occurrence of this compound as a volatile organic compound (VOC) in biological systems has not been specifically reported. However, the structural characteristics of the molecule are consistent with those of other known biogenic VOCs. VOCs are produced by a vast array of organisms and play crucial roles in chemical communication, defense, and as metabolic byproducts.

A major source of VOCs in biological systems is the oxidative breakdown of unsaturated fatty acids. nih.gov Processes like lipid peroxidation can generate a wide variety of volatile aldehydes, ketones, and hydrocarbons. A mechanistic analysis of the cleavage of common unsaturated fatty acids like oleic, linoleic, and linolenic acids can theoretically produce hundreds of unique breakdown products. nih.gov While many of these potential VOCs have not yet been detected or identified, it underscores the vast chemical space of volatiles originating from fatty acid metabolism. nih.gov

Furthermore, certain anaerobic bacteria are known to produce branched-chain volatile fatty acids. For example, Bacteroides ruminicola and Megasphaera elsdenii can produce isobutyric acid, isovaleric acid, and 2-methylbutyric acid from the metabolism of branched-chain amino acids (valine, leucine, and isoleucine). nih.gov This production can continue even after bacterial growth has ceased. nih.gov Although this compound is not a direct product mentioned in these studies, its formation could be hypothesized through alternative or less common metabolic pathways involving the breakdown of larger, more complex substrates or through the action of promiscuous enzymes on unusual precursors. The ester form of a related compound, ethyl 2-methyl-4-pentenoate, is recognized as a flavoring agent, which inherently points to its volatile nature. nih.gov The presence of a double bond and a branched alkyl chain in this compound are features that contribute to the volatility and potential aroma profile of a compound, making its potential existence as a trace VOC in a biological system plausible, even if yet undiscovered.

Q & A

Q. Key Variables :

VariableImpact on Yield
TemperatureHigh temps (>100°C) favor side reactions (e.g., decarboxylation).
Solvent PolarityPolar aprotic solvents (DMF, DMSO) enhance enolate stability.
Catalyst LoadExcess base (e.g., LDA) can lead to ester saponification.

Advanced: How can stereochemical control be achieved during the synthesis of this compound?

Methodological Answer:
Stereochemical challenges arise in forming the α,β-unsaturated system and avoiding racemization:

Chiral Auxiliaries : Use (R)- or (S)-configured tert-butoxycarbonyl (Boc) groups to direct asymmetric induction during alkylation steps. Post-synthesis removal via acidolysis preserves configuration .

Enantioselective Catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (Pd, Rh) to control allylic alkylation stereochemistry.

Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) in hydrolyzing racemic esters under kinetic control.

Data Contradiction Note : Some literature reports conflicting enantiomeric excess (ee) values (70–95%) for similar compounds, likely due to solvent polarity effects on transition states .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify olefinic protons (δ 5.2–6.0 ppm, multiplet) and carboxylic acid protons (δ 10–12 ppm, broad).
  • ¹³C NMR : Confirm carbonyl (δ 170–180 ppm) and alkene carbons (δ 120–130 ppm) .

IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹).

Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH).

Q. Table: Key Spectral Signatures

TechniqueDiagnostic Peaks
¹H NMRδ 1.2–1.5 ppm (ethyl/methyl groups)
IRBroad O-H stretch (2500–3000 cm⁻¹)

Advanced: How can researchers resolve spectral overlaps in the NMR analysis of this compound derivatives?

Methodological Answer:

COSY/HSQC : Resolve overlapping proton signals by correlating coupling partners (e.g., allylic protons).

Variable Temperature NMR : Lowering temperature (<–40°C) slows conformational exchange, splitting broad singlets into distinct peaks.

Isotopic Labeling : Introduce ¹³C or ²H labels to track specific carbons/hydrogens.

Case Study : A 2025 study on 4-methylpent-2-ynoic acid (structurally analogous) used 2D-NMR to differentiate methyl and ethyl groups in crowded regions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

Ventilation : Use fume hoods to avoid inhaling vapors (potential irritant).

Waste Disposal : Neutralize acidic waste with NaHCO₃ before transferring to hazardous waste containers .

Note : Contaminated clothing must be laundered separately using specialized detergents to prevent secondary exposure .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., β-carbon of the α,β-unsaturated system).

Fukui Indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to map reactive regions.

MD Simulations : Model solvent effects (e.g., THF vs. H₂O) on transition states.

Validation : Compare predicted regioselectivity with experimental LC-MS data for Michael adducts .

Basic: How should researchers address contradictory literature data on the acid dissociation constant (pKa) of this compound?

Methodological Answer:

Standardization : Measure pKa under consistent conditions (ionic strength, temperature) using potentiometric titration.

Buffer Calibration : Use reference acids (e.g., acetic acid, pKa 4.76) to calibrate equipment.

Meta-Analysis : Statistically evaluate reported values (e.g., Grubbs’ test for outliers) and correlate with substituent effects (Hammett σ values) .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:

Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to prevent autoxidation of the alkene moiety.

Storage Conditions : Keep under inert gas (Ar) at –20°C in amber vials to block light-induced degradation.

Quality Control : Monitor purity via HPLC-UV (λ = 210 nm) every 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.